N-Methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]phenylacetamide hydrochloride
CAS No.:
Cat. No.: VC18376236
Molecular Formula: C21H27ClN2O
Molecular Weight: 358.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H27ClN2O |
|---|---|
| Molecular Weight | 358.9 g/mol |
| IUPAC Name | N-methyl-2-phenyl-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]acetamide;hydrochloride |
| Standard InChI | InChI=1S/C21H26N2O.ClH/c1-22(21(24)16-18-10-4-2-5-11-18)20(17-23-14-8-9-15-23)19-12-6-3-7-13-19;/h2-7,10-13,20H,8-9,14-17H2,1H3;1H/t20-;/m1./s1 |
| Standard InChI Key | BJJKMJWQLJIRGF-VEIFNGETSA-N |
| Isomeric SMILES | CN([C@H](CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC=CC=C3.Cl |
| Canonical SMILES | CN(C(CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC=CC=C3.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a phenylacetamide backbone substituted with a methyl group, a stereospecific phenylethyl moiety, and a pyrrolidine ring. The (1S)-configuration at the chiral center is critical for its receptor selectivity . The hydrochloride salt enhances solubility, making it suitable for in vitro and in vivo studies . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N-methyl-2-phenyl-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]acetamide; hydrochloride | |
| CAS Number | 207452-97-9 | |
| Molecular Formula | ||
| Molecular Weight | 358.91 g/mol | |
| SMILES | CN(C@HC2=CC=CC=C2)C(=O)CC3=CC=CC=C3.Cl |
Stereochemical Considerations
The absolute stereochemistry at the (1S)-position is essential for its pharmacological activity. Isomeric SMILES and InChIKey confirm the compound’s enantiomeric purity, which is maintained during synthesis to ensure consistent receptor binding .
Synthesis and Preparation
Synthetic Pathways
The synthesis involves multi-step organic reactions:
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Formation of the Acetamide Core: Condensation of phenylacetic acid derivatives with methylamine yields the N-methylacetamide structure .
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Introduction of the Chiral Phenylethyl Group: Asymmetric synthesis techniques, such as chiral auxiliaries or catalysts, introduce the (1S)-configured phenylethyl group .
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Pyrrolidine Ring Addition: Alkylation or reductive amination attaches the pyrrolidine moiety to the ethyl chain .
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Salt Formation: Treatment with hydrochloric acid converts the free base into the hydrochloride salt, improving stability and aqueous solubility .
Analytical Characterization
Quality control employs techniques like HPLC, NMR, and mass spectrometry. For instance, the standard InChIKey BJJKMJWQLJIRGF-UHFFFAOYSA-N verifies structural integrity .
Pharmacological Profile
κ-Opioid Receptor Agonism
N-MPPP Hydrochloride binds selectively to κ-opioid receptors with a of 5.8 nM, showing no appreciable affinity for μ- or δ-opioid receptors . This specificity reduces side effects like respiratory depression associated with μ-agonists.
Mechanism of Action
Activation of κ-receptors inhibits adenylate cyclase, reducing cAMP levels and modulating pain pathways. Preclinical studies highlight its efficacy in rodent models of inflammatory and neuropathic pain .
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